molecular formula C22H30N2O3S B11496956 2-(1-adamantyl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

2-(1-adamantyl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B11496956
M. Wt: 402.6 g/mol
InChI Key: BUQNFLWPZAUBRK-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE is a synthetic compound that combines the structural motifs of adamantane and pyrrolidine Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while pyrrolidine is a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(ADAMANTAN-1-YL)-N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ADAMANTAN-1-YL)-N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE is unique due to the combination of adamantane and pyrrolidine moieties, which provide a balance of stability, rigidity, and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C22H30N2O3S

Molecular Weight

402.6 g/mol

IUPAC Name

2-(1-adamantyl)-N-(3-pyrrolidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C22H30N2O3S/c25-21(15-22-12-16-8-17(13-22)10-18(9-16)14-22)23-19-4-3-5-20(11-19)28(26,27)24-6-1-2-7-24/h3-5,11,16-18H,1-2,6-10,12-15H2,(H,23,25)

InChI Key

BUQNFLWPZAUBRK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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